molecular formula C7H3Cl2N B1202942 3,5-Dichlorobenzonitrile CAS No. 6575-00-4

3,5-Dichlorobenzonitrile

Cat. No.: B1202942
CAS No.: 6575-00-4
M. Wt: 172.01 g/mol
InChI Key: PUJSUOGJGIECFQ-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a derivative of benzonitrile, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its crystalline powder form, which ranges in color from white to beige-brownish . It has a melting point of 64-66°C and a boiling point of approximately 283.76°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at -15°C, followed by treatment with N,N-dimethylformamide and ammonia . Another method includes the catalytic gas-phase ammoxidation of 3,5-dichlorotoluene .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of dichlorotoluenes. This process involves the catalytic conversion of dichlorotoluenes to the corresponding benzonitriles at elevated temperatures, typically above 400°C . This method is favored due to its cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,6-Dichlorobenzonitrile
  • 3,4-Dichlorobenzonitrile

Comparison: 3,5-Dichlorobenzonitrile is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical properties and biological activities, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

3,5-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJSUOGJGIECFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215950
Record name 3,5-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
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CAS No.

6575-00-4
Record name 3,5-Dichlorobenzonitrile
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Record name 3,5-Dichlorobenzonitrile
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Record name 6575-00-4
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Record name 3,5-Dichlorobenzonitrile
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Record name 3,5-dichlorobenzonitrile
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Record name 3,5-DICHLOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3,5-Dichlorobenzonitrile and how are these elucidated?

A1: this compound is characterized by a benzene ring substituted with a nitrile group (-C≡N) at the 1-position and chlorine atoms (-Cl) at the 3 and 5 positions. Its molecular formula is C7H3Cl2N. Various spectroscopic techniques have been employed to characterize its structure. These include:

  • FT-IR and FT-Raman spectroscopy: These techniques provide information about the vibrational modes of the molecule, offering insights into its functional groups and bonding characteristics. [, ]
  • UV-Vis spectroscopy: This method helps determine the electronic transitions within the molecule, providing data on its light absorption properties. [, ]
  • DFT (Density Functional Theory) calculations: These computations provide theoretical insights into the molecular geometry, atomic charges, and other properties of the molecule. [, ]

Q2: How does the presence of the cyano group in this compound impact the properties of poly(phenylene sulfides)?

A2: Research indicates that incorporating this compound into the synthesis of poly(phenylene sulfides) results in polymers with a lower melting range compared to their counterparts without the cyano group. [] Additionally, when heated alone or with zinc chloride, these modified polymers yield insoluble products. [] This suggests that the cyano group influences the thermal properties and reactivity of these polymers.

Q3: Are there computational models that can predict the properties of this compound?

A3: Yes, computational chemistry plays a significant role in understanding this compound. Studies have utilized ab initio and Density Functional Theory (DFT) methods to calculate and predict various molecular properties. [] These computations provide insights into:

  • Vibrational frequencies: Theoretical calculations of infrared and Raman spectra can be compared with experimental data to confirm structural assignments. []
  • Electronic properties: Computational methods can predict UV-Vis absorption spectra and electronic transitions within the molecule. []
  • Molecular geometry and atomic charges: DFT calculations help visualize the three-dimensional structure and understand charge distribution within the molecule. []

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